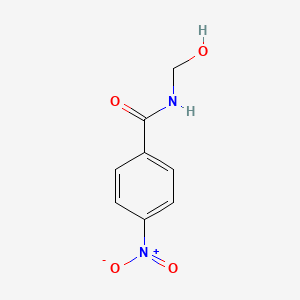

N-(hydroxymethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(hydroxymethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBAFPMQYMJXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-(hydroxymethyl)-4-nitrobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(hydroxymethyl)-4-nitrobenzamide. The document details a proposed two-step synthetic protocol, including the preparation of the precursor 4-nitrobenzamide, and presents available physicochemical data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a derivative of 4-nitrobenzamide, a class of compounds with recognized potential in various fields, including medicinal chemistry. The introduction of a hydroxymethyl group can significantly alter the parent molecule's physicochemical properties, such as solubility and reactivity, and may impart novel biological activities. N-(hydroxymethyl) amides, in general, have been investigated for their potential as prodrugs and for their roles in metabolic pathways. This guide outlines a detailed protocol for the synthesis of N-(hydroxymethyl)-4-nitrobenzamide to facilitate further research into its properties and potential applications.

Synthesis Protocol

The synthesis of N-(hydroxymethyl)-4-nitrobenzamide is proposed as a two-step process. The first step involves the synthesis of the precursor, 4-nitrobenzamide, from 4-nitrobenzoic acid. The second step is the hydroxymethylation of 4-nitrobenzamide using formaldehyde.

Step 1: Synthesis of 4-Nitrobenzamide

This procedure is based on the catalytic amidation of 4-nitrobenzoic acid.

Experimental Protocol:

-

To a reaction flask equipped with a stirrer and a reflux condenser, add 4-nitrobenzoic acid, boric acid (as a catalyst), and polyethylene glycol 400 (PEG-400, as a co-catalyst).

-

Add a suitable high-boiling solvent such as a mixture of mono- and diisopropylbenzene and toluene.

-

Heat the mixture with stirring to 160-165°C.

-

Bubble ammonia gas through the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-nitrobenzamide, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a dilute alkaline solution to remove any unreacted 4-nitrobenzoic acid, followed by a water wash.

-

Dry the purified 4-nitrobenzamide.

Quantitative Data for 4-Nitrobenzamide Synthesis:

| Parameter | Value | Reference |

| Starting Material | 4-Nitrobenzoic Acid | |

| Reagents | Ammonia, Boric Acid, PEG-400 | |

| Solvent | Toluene/isopropylbenzene mixture | |

| Reaction Temperature | 160-165°C | |

| Yield | Up to 97% | |

| Melting Point | 198-200°C |

Step 2: Synthesis of N-(hydroxymethyl)-4-nitrobenzamide (Proposed Method)

This proposed protocol is based on the analogous synthesis of N-hydroxymethyl-nicotinamide.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-nitrobenzamide in a suitable solvent (e.g., water or a water/organic co-solvent mixture).

-

Add an excess of formaldehyde (as a 37% aqueous solution).

-

Add a catalytic amount of a base, such as potassium carbonate.

-

Heat the reaction mixture in a boiling water bath for approximately one hour.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

If extraction is performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(hydroxymethyl)-4-nitrobenzamide.

Quantitative Data for N-(hydroxymethyl)-4-nitrobenzamide:

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem |

| Molecular Weight | 196.16 g/mol | PubChem (Computed) |

| CAS Number | 40478-12-4 | PubChem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Workflow and Diagrams

The following diagrams illustrate the chemical synthesis pathway and the logical workflow of the experimental procedure.

Caption: Overall workflow for the two-step synthesis of N-(hydroxymethyl)-4-nitrobenzamide.

Caption: Chemical reaction scheme for the synthesis of N-(hydroxymethyl)-4-nitrobenzamide.

Potential Biological Significance and Future Directions

While no specific signaling pathways involving N-(hydroxymethyl)-4-nitrobenzamide have been elucidated in the literature, the general classes of nitroaromatic compounds and benzamide derivatives are known to possess a wide range of biological activities. Some N-(hydroxymethyl) amides have been studied for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs.

The synthesis of N-(hydroxymethyl)-4-nitrobenzamide opens avenues for several research directions:

-

Pharmacological Screening: The compound can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Prodrug Development: The hydroxymethyl group could serve as a handle for further chemical modification to develop prodrugs with improved pharmacokinetic profiles.

-

Metabolic Studies: Investigating the metabolic fate of this compound could provide insights into the biotransformation of nitroaromatic amides.

Conclusion

This technical guide provides a detailed, albeit partially proposed, protocol for the synthesis of N-(hydroxymethyl)-4-nitrobenzamide. The lack of extensive experimental data in the current literature highlights an opportunity for further research to fully characterize this compound and explore its potential applications in drug discovery and development. The methodologies and data presented herein are intended to provide a solid foundation for researchers to undertake such investigations.

An In-Depth Technical Guide to N-(hydroxymethyl)-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential biological significance of N-(hydroxymethyl)-4-nitrobenzamide, a nitroaromatic compound featuring key functional groups relevant to organic synthesis and medicinal chemistry.

Core Chemical Properties

N-(hydroxymethyl)-4-nitrobenzamide is a derivative of benzamide characterized by a hydroxymethyl group on the amide nitrogen and a nitro group at the para position of the benzene ring. These functionalities impart specific reactivity and potential for biological interactions.

| Property | Value | Source |

| IUPAC Name | N-(hydroxymethyl)-4-nitrobenzamide | [1] |

| CAS Number | 40478-12-4 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][3] |

| Molecular Weight | 196.162 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NCO)--INVALID-LINK--[O-] | [1] |

| InChI Key | CQBAFPMQYMJXAZ-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

The primary route for synthesizing N-(hydroxymethyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzamide with formaldehyde. This is a common method for the N-hydroxymethylation of amides.

Representative Experimental Protocol:

This protocol is adapted from analogous syntheses of N-(hydroxymethyl) amides, as a specific detailed procedure for this compound is not widely published.

Objective: To synthesize N-(hydroxymethyl)-4-nitrobenzamide from 4-nitrobenzamide and formaldehyde.

Materials:

-

4-nitrobenzamide

-

Paraformaldehyde (or 37% aqueous formaldehyde solution)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol or an appropriate solvent system

-

Ethyl acetate (for extraction)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzamide (1 equivalent) in methanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).

-

Add paraformaldehyde (1.2 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the catalyst with a dilute acid if necessary.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Take up the resulting residue in a mixture of water and ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent in vacuo to yield the crude product.

-

Purify the crude N-(hydroxymethyl)-4-nitrobenzamide by recrystallization from a suitable solvent such as an ethanol/water or ethyl acetate/hexane mixture.

Reactivity and Chemical Behavior

The chemical behavior of N-(hydroxymethyl)-4-nitrobenzamide is dictated by its three primary components: the amide linkage, the hydroxymethyl group, and the nitroaromatic ring.

-

Amide Group: Amide bonds are generally stable due to resonance, making them less reactive than other carboxylic acid derivatives like esters.[4][5] This stability is crucial in many biological contexts.

-

Hydroxymethyl Group: This primary alcohol moiety is a key site for chemical modification. It can undergo oxidation to form the corresponding N-formylbenzamide.[6] The hydroxyl group also introduces polarity and the capacity for hydrogen bonding, which can influence solubility and interactions with biological targets.

-

Nitro Group: The electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the aromatic ring, affecting its reactivity and potential interactions with biological macromolecules.

The stability of N-(hydroxymethyl) amides can be influenced by substitution. While substitutions on the phenyl ring (like the 4-nitro group) do not appear to destabilize the molecule significantly, substitutions on the amide nitrogen can markedly affect stability.[6]

Biological Context and Potential Applications

While specific biological activity for N-(hydroxymethyl)-4-nitrobenzamide is not extensively documented, the broader classes of benzamides and nitrobenzamides are of significant interest in drug development.

-

Antimicrobial Activity: Various nitrobenzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[7][8] Some Schiff bases derived from 4-nitrobenzamide, for instance, have shown potent activity against various microorganisms.[7]

-

Anti-inflammatory Activity: Certain nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing the expression of enzymes like iNOS and COX-2 in macrophage cell lines.[9][10]

-

Antimycobacterial Potential: N-alkyl nitrobenzamides have been investigated as potential antitubercular agents, acting as inhibitors of essential enzymes in Mycobacterium tuberculosis.[11]

The presence of the hydroxymethyl group could serve to improve the aqueous solubility of a parent nitrobenzamide, potentially enhancing bioavailability. Its ability to act as a hydrogen bond donor and acceptor makes it a candidate for forming key interactions within the active sites of enzymes or receptors.

Safety and Handling

-

Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation. Nitroaromatic compounds should be handled with care.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A dust respirator may be necessary if handling fine powder.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

This information should be used as a guide, and a full risk assessment should be completed before handling this chemical.

References

- 1. N-(hydroxymethyl)-4-nitrobenzamide | C8H8N2O4 | CID 726735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(hydroxymethyl)-4-nitrobenzamide | 40478-12-4 | Benchchem [benchchem.com]

- 3. 40478-12-4(N-(hydroxymethyl)-4-nitrobenzamide) | Kuujia.com [it.kuujia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(hydroxymethyl)-4-nitrobenzamide

This technical guide provides a comprehensive overview of N-(hydroxymethyl)-4-nitrobenzamide, including its chemical identity, physicochemical properties, and detailed synthesis protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(hydroxymethyl)-4-nitrobenzamide .[1]

The chemical structure consists of a benzamide core substituted at the para-position with a nitro group (-NO₂) and on the amide nitrogen with a hydroxymethyl group (-CH₂OH).

Physicochemical Properties

Quantitative data for N-(hydroxymethyl)-4-nitrobenzamide are summarized below. These properties are primarily computed and sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| Exact Mass | 196.04840674 Da | PubChem[1] |

| XLogP3 (Computed) | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 95.2 Ų | PubChem[1] |

| CAS Number | 40478-12-4 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of N-(hydroxymethyl)-4-nitrobenzamide is typically a two-step process. First, the precursor 4-nitrobenzamide is synthesized, which is then hydroxymethylated.[2]

This protocol is based on the direct catalytic condensation of 4-nitrobenzoic acid with ammonia, which can achieve yields up to 97%.[2][3]

Materials:

-

4-Nitrobenzoic acid

-

Ammonia (gas or concentrated solution)

-

Boric acid (catalyst)

-

Polyethylene glycol (PEG, MW 400-5000) (co-catalyst)

-

Solvent (e.g., a mixture of mono- and diisopropylbenzene and toluene)

-

Alkaline agent (for washing)

-

Water

-

Reaction flask with a stirrer, heater, and gas inlet

Procedure:

-

Charge the reaction flask with 4-nitrobenzoic acid, boric acid (0.008-0.4 moles per mole of 4-nitrobenzoic acid), and polyethylene glycol (0.00024-0.266 moles per mole of 4-nitrobenzoic acid).[3]

-

Add the solvent to the flask.

-

Heat the mixture with stirring to 160-165 °C.[3]

-

Bubble ammonia gas through the hot reaction mixture.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mass to 10-20 °C.[3]

-

Filter the resulting precipitate.

-

Wash the solid product first with an alkaline agent and then with water.

-

Dry the purified 4-nitrobenzamide. The expected melting point is 198-200 °C.[3]

This protocol describes the hydroxymethylation of the 4-nitrobenzamide precursor using formaldehyde. The reaction is analogous to other N-hydroxymethylations and typically requires basic conditions.[2][4]

Materials:

-

4-Nitrobenzamide (synthesized in Protocol 1)

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Alkaline catalyst (e.g., potassium carbonate or a tertiary amine like trimethylamine)[4]

-

Solvent (e.g., water or an appropriate organic solvent)

-

Reaction flask with a stirrer

Procedure:

-

Dissolve or suspend 4-nitrobenzamide in the chosen solvent within the reaction flask.

-

Add an excess of formaldehyde solution to the mixture.

-

Introduce a catalytic amount of the alkaline catalyst (e.g., potassium carbonate) to the mixture. The base facilitates the condensation reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. The specific temperature and reaction time may require optimization.

-

Monitor the formation of the product. As the product is formed, it may precipitate from the solution.

-

Once the reaction is complete, isolate the product by filtration.

-

Wash the collected solid with cold water to remove any unreacted formaldehyde and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., an alcohol/water mixture) to obtain pure N-(hydroxymethyl)-4-nitrobenzamide.

-

Dry the final product under vacuum.

References

- 1. N-(hydroxymethyl)-4-nitrobenzamide | C8H8N2O4 | CID 726735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(hydroxymethyl)-4-nitrobenzamide | 40478-12-4 | Benchchem [benchchem.com]

- 3. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 4. US3534112A - Nitroalkanols from nitroalkanes and formaldehyde - Google Patents [patents.google.com]

N-(hydroxymethyl)-4-nitrobenzamide CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of N-(hydroxymethyl)-4-nitrobenzamide, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery.

| Identifier | Value | Source |

| Chemical Name | N-(hydroxymethyl)-4-nitrobenzamide | PubChem[1] |

| CAS Number | 40478-12-4 | PubChem[1] |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| InChI Key | CQBAFPMQYMJXAZ-UHFFFAOYSA-N | Benchchem[2] |

Potential Suppliers:

-

Benchchem: Catalog Number B2655115[2]

-

Further suppliers may be identified by searching chemical purchasing platforms using the CAS number 40478-12-4.

Physicochemical Properties

Below is a summary of computed physicochemical properties for N-(hydroxymethyl)-4-nitrobenzamide. These values are algorithmically generated and should be considered estimates.

| Property | Value | Source |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 196.04840674 Da | PubChem[1] |

| Topological Polar Surface Area | 95.2 Ų | PubChem[1] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzamide (Precursor)

Two primary, high-yield methods for the synthesis of the 4-nitrobenzamide intermediate have been documented.

Method A: Catalytic Condensation of 4-Nitrobenzoic Acid and Ammonia

This method provides high yields and utilizes a simplified technological approach.

-

Reactants: 4-Nitrobenzoic acid, Ammonia

-

Catalytic System: A catalyst such as boric acid, tetrabutoxytitanium, or dimethylphosphite, with a cocatalyst like polyethylene glycol.

-

Key Features: This approach has been reported to achieve yields of up to 97%.

-

Protocol Outline:

-

Charge a reaction vessel with 4-nitrobenzoic acid (1 mole), boric acid (0.008-0.4 moles), and polyethylene glycol (0.00024-0.266 moles) in a suitable organic solvent.

-

Heat the mixture with stirring to approximately 160-165 °C.

-

Bubble ammonia gas through the heated reaction mixture.

-

Upon reaction completion, cool the mixture to 10-20 °C to allow the product to precipitate.

-

Filter the precipitated 4-nitrobenzamide.

-

Wash the product with a mild alkaline solution to remove unreacted 4-nitrobenzoic acid, followed by a water wash.

-

Dry the final product.

-

Method B: Acyl Chloride Intermediate

This method involves the activation of the carboxylic acid to a more reactive acyl chloride.

-

Reactants: 4-Nitrobenzoic acid, Thionyl chloride, Concentrated Ammonia solution

-

Reagents: Dimethylformamide (DMF) as a catalyst, Trichlorethylene as a solvent.

-

Protocol Outline:

-

Heat 4-nitrobenzoic acid with thionyl chloride in the presence of DMF at approximately 100 °C to form 4-nitrobenzoyl chloride.[2]

-

After the reaction is complete, remove excess thionyl chloride under vacuum.

-

Dissolve the resulting 4-nitrobenzoyl chloride in trichlorethylene.

-

Mix the solution with an excess of concentrated ammonia at 50-60 °C.[2]

-

Filter and dry the resulting 4-nitrobenzamide product. This method can yield approximately 90%.[2]

-

Step 2: Hydroxymethylation of 4-Nitrobenzamide

This step introduces the hydroxymethyl group onto the amide nitrogen. The protocol is based on analogous reactions for other N-(hydroxymethyl) amides.

-

Reactants: 4-Nitrobenzamide, Formaldehyde

-

Catalyst: A base such as potassium carbonate is likely required to facilitate the reaction.

-

Protocol Outline:

-

Dissolve 4-nitrobenzamide in a suitable solvent.

-

Add an excess of formaldehyde (typically as an aqueous solution, e.g., 37% formalin).

-

Add a catalytic amount of a base (e.g., potassium carbonate).

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product would be isolated using standard workup procedures, such as extraction and solvent evaporation, followed by purification (e.g., recrystallization or column chromatography).

-

Caption: General synthetic workflow for N-(hydroxymethyl)-4-nitrobenzamide.

Reactivity and Chemical Behavior

The chemical reactivity of N-(hydroxymethyl)-4-nitrobenzamide is dictated by its three primary functional groups: the nitroaromatic ring, the amide linkage, and the hydroxymethyl group.

-

Hydroxymethyl Group: This primary alcohol is a key site for further chemical modifications. It can undergo oxidation to form an N-formylbenzamide or an N-acyliminium ion intermediate, which is susceptible to nucleophilic attack. Studies on related N-(hydroxymethyl)benzamides show that this group can be a target for creating prodrugs, though the stability at physiological pH is a critical consideration.

-

Nitroaromatic System: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group itself can be reduced to an amine, which is a common transformation in drug development to produce new analogues.

-

Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Studies on the kinetics of the breakdown of related N-(hydroxymethyl)benzamide derivatives in aqueous solutions indicate that the reaction proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group, followed by a rate-limiting breakdown to generate an aldehyde and the corresponding amidate.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of N-(hydroxymethyl)-4-nitrobenzamide is limited in the available literature. However, the broader class of nitrobenzamide and benzamide derivatives has been extensively studied and shown to possess a wide range of biological activities. These findings provide a basis for predicting the potential applications of the title compound.

Antimicrobial Activity: Many benzamide and nitrobenzamide derivatives have demonstrated significant antibacterial and antifungal properties. For instance, a series of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives showed a broad spectrum of activity against various microorganisms, with some compounds exhibiting potent activity against drug-resistant Bacillus subtilis and Staphylococcus aureus with MIC values as low as 1.95 µg/ml.[3] The presence of the nitro group is often crucial for this activity.

Anticancer Activity: Nitroaromatic compounds are a subject of considerable interest as potential anticancer agents. Research on 4-substituted-3-nitrobenzamide derivatives has shown that many of these compounds exhibit potent anti-tumor activity against various cancer cell lines, including HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia).[4] The mechanism often involves the bioreduction of the nitro group in the hypoxic environment of tumors, leading to cytotoxic species.

The logical relationship for the therapeutic potential of this class of compounds is outlined below.

Caption: Rationale for investigating N-(hydroxymethyl)-4-nitrobenzamide in drug discovery.

Conclusion

N-(hydroxymethyl)-4-nitrobenzamide (CAS: 40478-12-4) is a derivative belonging to the well-studied class of nitrobenzamides. While specific research on this particular molecule is not extensive, its chemical structure suggests it is a valuable intermediate for synthetic chemistry. Based on the known biological activities of related compounds, it stands as a candidate for investigation in antimicrobial and anticancer drug discovery programs. The synthetic routes to its precursor are well-established, and its subsequent hydroxymethylation follows standard chemical procedures. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

Spectroscopic Characterization of N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(hydroxymethyl)-4-nitrobenzamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data from the closely related precursor, 4-nitrobenzamide, alongside predicted values and general experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted and Reference Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| N-(hydroxymethyl)-4-nitrobenzamide (Predicted) | DMSO-d₆ | ~8.3 | d | Ar-H |

| ~8.1 | d | Ar-H | ||

| ~5.5 | t | NH | ||

| ~4.8 | d | N-CH₂-O | ||

| ~4.5 | t | OH | ||

| 4-Nitrobenzamide[1] | Acetone-d₆ | 8.33 | m | Ar-H |

| 8.05 | m | Ar-H | ||

| 7.65 (br s) | s | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| N-(hydroxymethyl)-4-nitrobenzamide (Predicted) | DMSO-d₆ | ~165 | C=O |

| ~150 | Ar-C (ipso-NO₂) | ||

| ~140 | Ar-C (ipso-C=O) | ||

| ~129 | Ar-C | ||

| ~124 | Ar-C | ||

| ~65 | N-CH₂-O | ||

| 4-Nitrobenzamide[1] | Acetone-d₆ | 167.47 | C=O |

| 150.69 | Ar-C (ipso-NO₂) | ||

| 141.15 | Ar-C (ipso-C=O) | ||

| 129.94 | Ar-C | ||

| 124.34 | Ar-C |

Table 3: IR Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| N-(hydroxymethyl)-4-nitrobenzamide (Predicted) | KBr Pellet | ~3400-3200 | O-H, N-H stretching |

| ~1640 | C=O stretching (Amide I) | ||

| ~1520 | N-O stretching (asymmetric) | ||

| ~1550 | N-H bending (Amide II) | ||

| ~1350 | N-O stretching (symmetric) | ||

| ~1050 | C-O stretching | ||

| 4-Nitrobenzamide[2] | Gas Phase | 3533, 3417 | NH₂ stretching |

| 1708 | C=O stretching | ||

| 1533 | N-O stretching (asymmetric) | ||

| 1612 | NH₂ bending | ||

| 1351 | N-O stretching (symmetric) |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| N-(hydroxymethyl)-4-nitrobenzamide (Predicted) | ESI | 197.05 | 180, 166, 150, 120, 104, 92, 76 |

| 4-Nitrobenzamide[1] | EI | 166 (M⁺) | 150, 120, 104, 92, 76 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a solid organic compound like N-(hydroxymethyl)-4-nitrobenzamide.

NMR Spectroscopy (¹H and ¹³C)

A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.7-1.0 mL.[3] The solution is then filtered or carefully transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For solid-state NMR, specialized probes and techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed.[4][5]

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[7][8]

Mass Spectrometry (MS)

For a solid sample, mass spectra can be obtained using various ionization techniques. In Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[9][10] For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a preferred method, where the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. Benzamide, 4-nitro- [webbook.nist.gov]

- 3. chem.latech.edu [chem.latech.edu]

- 4. mdpi.com [mdpi.com]

- 5. repository.geologyscience.ru [repository.geologyscience.ru]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fourier transform infrared spectroscopy [bio-protocol.org]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Formation Mechanism of N-(hydroxymethyl)-4-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(hydroxymethyl) amides are a class of organic compounds characterized by a hydroxymethyl group attached to the nitrogen atom of an amide. These moieties are found in various biologically active molecules and serve as versatile intermediates in organic synthesis. The formation of these compounds, specifically the introduction of the hydroxymethyl group onto the amide nitrogen, is a critical reaction step. This technical guide provides a detailed examination of the mechanism of formation for a representative compound, N-(hydroxymethyl)-4-nitrobenzamide, synthesized from 4-nitrobenzamide and formaldehyde. Understanding this mechanism is crucial for optimizing reaction conditions, maximizing yields, and ensuring product stability. This document outlines the pH-dependent reaction pathways, summarizes relevant quantitative data, provides a generalized experimental protocol, and discusses the stability of the final product.

Core Reaction and General Mechanism

The synthesis of N-(hydroxymethyl)-4-nitrobenzamide is typically achieved through the condensation reaction between 4-nitrobenzamide and formaldehyde.[1] This reaction is an example of N-hydroxymethylation.

The fundamental process involves the nucleophilic attack of the amide nitrogen of 4-nitrobenzamide on the electrophilic carbonyl carbon of formaldehyde. This forms a tetrahedral intermediate which then undergoes proton transfer to yield the final N-(hydroxymethyl) product. The specific mechanism and the catalytically active species, however, are highly dependent on the pH of the reaction medium.[2]

pH-Dependent Mechanism of Formation

The reaction kinetics and dominant mechanistic pathway for the formation of N-(hydroxymethyl) amides are intricately linked to the solution's pH.[2] Studies on N-(hydroxymethyl)benzamide derivatives reveal several distinct mechanisms across the pH scale.[2]

Acidic Conditions (pH < 4.5)

In strongly acidic solutions (below pH ~2.5), formaldehyde is protonated to form its conjugate acid, the highly electrophilic methylol cation (CH₂OH⁺). The reaction proceeds via the attack of the neutral benzamide molecule on this cation.[2] As the pH increases (from ~2.5 to 4.0), a parallel pathway emerges where the neutral benzamide molecule reacts with both the methylol cation and neutral formaldehyde.[2]

References

N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide to its Solubility and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(hydroxymethyl)-4-nitrobenzamide, with a focus on its solubility characteristics and synthetic pathway. Due to the limited availability of direct quantitative solubility data for N-(hydroxymethyl)-4-nitrobenzamide, this document leverages data for the closely related precursor, p-nitrobenzamide, to provide valuable insights for researchers. The experimental protocols and logical diagrams presented herein are designed to support further investigation and application of this compound in a research and development setting.

Solubility Profile

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures [1]

| Temperature (K) | Water | Ethanol | Isopropanol | n-Propanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetonitrile | DMSO | DMF | NMP | Ethylene Glycol |

| 283.15 | 0.00018 | 0.00795 | 0.00639 | 0.00552 | 0.00311 | 0.00392 | 0.01018 | 0.00355 | 0.11893 | 0.11182 | 0.06871 | 0.01211 |

| 288.15 | 0.00022 | 0.00947 | 0.00762 | 0.00669 | 0.00373 | 0.00473 | 0.01201 | 0.00427 | 0.13811 | 0.12903 | 0.08012 | 0.01423 |

| 293.15 | 0.00027 | 0.01128 | 0.00908 | 0.00809 | 0.00446 | 0.00569 | 0.01416 | 0.00512 | 0.15984 | 0.14841 | 0.09325 | 0.01669 |

| 298.15 | 0.00033 | 0.01342 | 0.01083 | 0.00977 | 0.00531 | 0.00683 | 0.01669 | 0.00612 | 0.18451 | 0.17021 | 0.10834 | 0.01954 |

| 303.15 | 0.00040 | 0.01594 | 0.01291 | 0.01177 | 0.00631 | 0.00819 | 0.01965 | 0.00730 | 0.21255 | 0.19469 | 0.12569 | 0.02285 |

| 308.15 | 0.00048 | 0.01889 | 0.01537 | 0.01415 | 0.00748 | 0.00981 | 0.02312 | 0.00869 | 0.24443 | 0.22214 | 0.14561 | 0.02669 |

| 313.15 | 0.00058 | 0.02235 | 0.01827 | 0.01696 | 0.00885 | 0.01174 | 0.02717 | 0.01032 | 0.28069 | 0.25289 | 0.16842 | 0.03114 |

| 318.15 | 0.00070 | 0.02638 | 0.02169 | 0.02028 | 0.01045 | 0.01404 | 0.03189 | 0.01224 | 0.32194 | 0.28729 | 0.19449 | 0.03629 |

| 323.15 | 0.00084 | 0.03108 | 0.02571 | 0.02419 | 0.01232 | 0.01677 | 0.03739 | 0.01449 | 0.36886 | 0.32574 | 0.22424 | 0.04224 |

| 328.15 | 0.00101 | 0.03655 | 0.03044 | 0.02879 | 0.01451 | 0.02001 | 0.04378 | 0.01711 | 0.42221 | 0.36869 | 0.25811 | 0.04909 |

Data extracted from a study on p-nitrobenzamide solubility.[1]

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

The following protocol outlines a standard procedure for determining the solubility of N-(hydroxymethyl)-4-nitrobenzamide in various solvents. This method is based on the widely used isothermal shake-flask technique.[1]

2.1. Materials

-

N-(hydroxymethyl)-4-nitrobenzamide (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(hydroxymethyl)-4-nitrobenzamide to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the containers in a thermostatic shaker bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solutions to stand undisturbed in the thermostatic bath for at least 2 hours to allow the solid particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of N-(hydroxymethyl)-4-nitrobenzamide of known concentrations.

-

Determine the concentration of the saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

-

-

Data Analysis:

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Synthesis of N-(hydroxymethyl)-4-nitrobenzamide

N-(hydroxymethyl)-4-nitrobenzamide is typically synthesized through a condensation reaction between 4-nitrobenzamide and formaldehyde.[2] This reaction is analogous to the preparation of other N-(hydroxymethyl) amides. The process generally involves reacting 4-nitrobenzamide with an excess of formaldehyde, often in the presence of a base like potassium carbonate to facilitate the reaction.[2]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthetic pathway of N-(hydroxymethyl)-4-nitrobenzamide.

Caption: Experimental workflow for solubility determination.

Caption: Synthesis of N-(hydroxymethyl)-4-nitrobenzamide.

References

Stability and Storage of N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(hydroxymethyl)-4-nitrobenzamide. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from studies on closely related analogs, including N-(hydroxymethyl)benzamides and 4-nitrobenzamide, to provide a robust framework for its handling and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(hydroxymethyl)-4-nitrobenzamide is presented in the table below.

| Property | Value |

| CAS Number | 40478-12-4 |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| Appearance | Solid (visual inspection) |

| Solubility | Expected to have some solubility in water and polar organic solvents. |

Stability Profile

Key Findings from Analog Studies:

-

General Stability: N-(hydroxymethyl)benzamide, the parent compound without the nitro group, is described as "very stable".[1]

-

Effect of Phenyl Ring Substitution: Studies on various N-methylbenzamides have shown that substitution in the 4-position of the phenyl ring does not significantly impact the stability of the corresponding N-(hydroxymethyl) derivatives.[2] This suggests that the 4-nitro group in N-(hydroxymethyl)-4-nitrobenzamide is not expected to dramatically decrease the inherent stability of the N-(hydroxymethyl)amide functional group.

-

pH Sensitivity: While generally stable, N-(hydroxymethyl) compounds can be less stable under alkaline conditions.[2]

-

Amide Bond Stability: Amide bonds are generally resistant to hydrolysis under neutral conditions but can be cleaved under harsher acidic or basic conditions.[3][4]

Inferred Stability of N-(hydroxymethyl)-4-nitrobenzamide:

Based on the available data, N-(hydroxymethyl)-4-nitrobenzamide is expected to be a relatively stable compound under standard laboratory conditions. However, it may be susceptible to degradation under strongly acidic, basic, or high-temperature conditions.

Recommended Storage and Handling

To ensure the integrity of N-(hydroxymethyl)-4-nitrobenzamide, the following storage and handling guidelines are recommended, based on safety data sheets for the closely related compound, 4-nitrobenzamide.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep containers tightly closed in a dry and well-ventilated place.[5][6][7] | Protects from atmospheric moisture which could contribute to hydrolysis over long-term storage. |

| Light | Store in a dark place.[8] | Protects from potential photolytic degradation, a common pathway for nitroaromatic compounds. |

| Incompatible Materials | Strong oxidizing agents, strong bases.[5] | Avoids potential hazardous reactions and accelerated degradation. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of any dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for N-(hydroxymethyl)-4-nitrobenzamide have not been experimentally determined, a potential pathway can be inferred from metabolic studies of related compounds.[1][2] The primary routes of degradation are likely to involve the N-(hydroxymethyl) group and the amide bond.

A proposed degradation pathway is illustrated below:

Caption: Proposed degradation pathway for N-(hydroxymethyl)-4-nitrobenzamide.

Experimental Protocol for Stability Assessment

For researchers needing to generate specific stability data, the following generalized protocol can be adapted. This protocol is based on standard pharmaceutical stability testing guidelines.

Objective: To evaluate the stability of N-(hydroxymethyl)-4-nitrobenzamide under various stress conditions.

Materials:

-

N-(hydroxymethyl)-4-nitrobenzamide

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

Hydrochloric acid and sodium hydroxide solutions for forced degradation

-

Hydrogen peroxide solution for oxidative stress

-

Calibrated stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Workflow:

Caption: Experimental workflow for stability testing.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Treat solutions of the compound with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method.

-

Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products. This data can be used to determine degradation kinetics and pathways.

Conclusion

N-(hydroxymethyl)-4-nitrobenzamide is anticipated to be a stable compound under recommended storage conditions. By adhering to the guidelines for storage in a cool, dry, dark place and avoiding incompatible materials, researchers can ensure the integrity of the compound for their studies. For applications requiring rigorous stability data, a forced degradation study as outlined is recommended.

References

- 1. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Reaction of N-(hydroxymethyl)-4-nitrobenzamide with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols related to the interaction of N-(hydroxymethyl)-4-nitrobenzamide with formaldehyde. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who utilize this chemistry for the development of novel compounds and materials.

Introduction

The reaction of amides with formaldehyde is a fundamental transformation in organic chemistry, leading to the formation of N-hydroxymethylated amides (also known as N-methylol amides). These intermediates can further react with nucleophiles, including other amide molecules, to form methylene-bridged compounds. In the case of 4-nitrobenzamide, the initial reaction with formaldehyde yields N-(hydroxymethyl)-4-nitrobenzamide. This intermediate can then undergo a condensation reaction with another molecule of 4-nitrobenzamide or itself to form N,N'-methylenebis(4-nitrobenzamide). The electron-withdrawing nature of the nitro group at the para position significantly influences the reactivity of the amide nitrogen and the stability of the intermediates.

Reaction Mechanism

The overall reaction proceeds in two key stages: the formation of the N-hydroxymethyl intermediate and its subsequent condensation. Both stages can be catalyzed by acid or base.

Formation of N-(hydroxymethyl)-4-nitrobenzamide

The initial step is the nucleophilic addition of the amide nitrogen of 4-nitrobenzamide to the electrophilic carbonyl carbon of formaldehyde. This reaction is typically base-catalyzed.

Base-Catalyzed Mechanism:

-

Deprotonation of the Amide: A base (B:) removes a proton from the amide nitrogen of 4-nitrobenzamide, forming a resonance-stabilized amidate anion. This enhances the nucleophilicity of the nitrogen.

-

Nucleophilic Attack: The amidate anion attacks the carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base (BH+) to yield N-(hydroxymethyl)-4-nitrobenzamide.

Caption: Base-catalyzed formation of the N-hydroxymethyl intermediate.

Condensation to N,N'-methylenebis(4-nitrobenzamide)

N-(hydroxymethyl)-4-nitrobenzamide can then react with a second molecule of 4-nitrobenzamide to form a methylene-bridged dimer. This condensation reaction can be catalyzed by either acid or base.

Acid-Catalyzed Condensation:

-

Protonation of the Hydroxyl Group: The hydroxyl group of N-(hydroxymethyl)-4-nitrobenzamide is protonated by an acid (H+), forming a good leaving group (water).

-

Formation of a Resonance-Stabilized Cation: Loss of water generates a resonance-stabilized N-acyliminium ion.

-

Nucleophilic Attack: The amide nitrogen of a second 4-nitrobenzamide molecule attacks the electrophilic carbon of the N-acyliminium ion.

-

Deprotonation: Loss of a proton from the attacking nitrogen yields the final product, N,N'-methylenebis(4-nitrobenzamide).

Caption: Acid-catalyzed condensation to form the methylene-bridged dimer.

Base-Catalyzed Condensation:

-

Deprotonation of the Second Amide: A base deprotonates the second molecule of 4-nitrobenzamide to form the nucleophilic amidate anion.

-

Nucleophilic Substitution: The amidate anion attacks the methylene carbon of N-(hydroxymethyl)-4-nitrobenzamide, displacing the hydroxide ion.

Caption: Base-catalyzed condensation to form the methylene-bridged dimer.

Quantitative Data

While specific kinetic data for the reaction of N-(hydroxymethyl)-4-nitrobenzamide is not extensively reported, data from analogous systems provide valuable insights. The electron-withdrawing nitro group is expected to increase the acidity of the amide N-H, potentially accelerating the initial base-catalyzed hydroxymethylation. However, it will also decrease the nucleophilicity of the amide nitrogen, which could slow down the subsequent condensation step.

| Parameter | Compound/Reaction | Value/Observation | Reference |

| Reaction Rate Comparison | Benzamide-formaldehyde vs. Urea-formaldehyde | The benzamide-formaldehyde reaction is 3.4 times faster. | [General literature on amide-formaldehyde kinetics] |

| Side Product Formation | Reaction of acrylamide with formaldehyde | Methylenebisacrylamide is a known side product, with yields depending on reaction conditions. | [1] |

| Stability of Intermediate | N-(hydroxymethyl)benzamide derivatives | The stability is influenced by substitution on the phenyl ring. Electron-withdrawing groups can affect the rates of acid- and base-catalyzed breakdown. | [General literature on N-methylol amide stability] |

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of N-(hydroxymethyl)-4-nitrobenzamide and its subsequent conversion to N,N'-methylenebis(4-nitrobenzamide).

Synthesis of N-(hydroxymethyl)-4-nitrobenzamide (Base-Catalyzed)

This protocol is adapted from the synthesis of N-(hydroxymethyl)nicotinamide.[2]

Materials:

-

4-Nitrobenzamide

-

Formaldehyde (37% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrobenzamide (1 equivalent) in a minimal amount of water.

-

Add potassium carbonate (catalytic amount, e.g., 0.02 equivalents).

-

Add an excess of formaldehyde solution (e.g., 2-3 equivalents).

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(hydroxymethyl)-4-nitrobenzamide.

-

Dry the product under vacuum.

Caption: Experimental workflow for the synthesis of N-(hydroxymethyl)-4-nitrobenzamide.

Synthesis of N,N'-methylenebis(4-nitrobenzamide) (Acid-Catalyzed Condensation)

This protocol is a general procedure adaptable for the condensation reaction.

Materials:

-

N-(hydroxymethyl)-4-nitrobenzamide

-

4-Nitrobenzamide

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, dissolve N-(hydroxymethyl)-4-nitrobenzamide (1 equivalent) and 4-nitrobenzamide (1 equivalent) in the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N,N'-methylenebis(4-nitrobenzamide).

References

Synthesis of 4-Nitrobenzamide from 4-Nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-nitrobenzamide from 4-nitrobenzoic acid. 4-Nitrobenzamide is a key intermediate in the pharmaceutical industry, notably in the synthesis of analgesic and anti-inflammatory drugs, as well as a building block for dyes and agrochemicals.[1] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways for enhanced clarity.

Introduction

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. In the case of 4-nitrobenzamide, the presence of the electron-withdrawing nitro group influences the reactivity of the carboxylic acid. Two principal strategies are employed for this conversion: a direct, one-pot amidation of 4-nitrobenzoic acid and a two-step process involving the activation of the carboxylic acid via an acyl chloride intermediate. This guide will explore both methodologies, providing detailed experimental conditions and performance metrics.

Synthetic Methodologies

Direct Catalytic Amidation

The direct condensation of 4-nitrobenzoic acid with ammonia presents an atom-economical approach to 4-nitrobenzamide. This method typically requires high temperatures to drive the dehydration of the intermediate ammonium salt and can be facilitated by catalysts to improve reaction rates and yields.

A patented method describes the use of a catalytic system to achieve high yields of 4-nitrobenzamide.[2] This system involves the condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalyst such as boric acid or tetrabutoxytitanium, and a polyethylene glycol (PEG) cocatalyst.[2][3][4] This process has been shown to produce 4-nitrobenzamide in yields of up to 97%.[2] The reaction is typically carried out at temperatures ranging from 160 to 185°C in a high-boiling organic solvent.[3][4]

Experimental Protocol: Catalytic Amidation with Boric Acid and PEG-400 [2]

-

In a reaction flask, charge 2.5 g (0.015 mol) of 4-nitrobenzoic acid, 0.4 g (0.006 mol) of boric acid, and 2.28 g of polyethylene glycol (M.W. 400).

-

Add a suitable solvent, such as a mixture of mono- and diisopropylbenzene and toluene.

-

Heat the mixture with stirring to 160-165°C.

-

Bubble ammonia gas through the heated reaction mixture.

-

Upon completion of the reaction, cool the mixture to 10-20°C.

-

Filter the resulting precipitate.

-

Wash the precipitate first with an alkaline solution and then with water.

-

Dry the solid to obtain 4-nitrobenzamide.

This procedure has been reported to yield 2.2 g of 4-nitrobenzamide (88% yield) with a melting point of 198-200°C.[2]

Logical Relationship of Direct Amidation

References

An In-depth Technical Guide to the Introduction of a Hydroxymethyl Group to a Benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for introducing a hydroxymethyl group to a benzamide scaffold, a common structural modification in medicinal chemistry. The guide details two primary strategies: direct N-hydroxymethylation of the amide nitrogen and introduction of a hydroxymethyl group onto the aromatic ring. For each method, detailed experimental protocols, comparative data, and workflow diagrams are provided to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Direct N-Hydroxymethylation of Benzamide

The most direct method for introducing a hydroxymethyl group to a benzamide is the reaction of the benzamide with formaldehyde. This reaction, which results in the formation of an N-(hydroxymethyl)benzamide, is typically carried out under basic conditions and can provide high yields.

Experimental Protocol: Synthesis of N-(hydroxymethyl)benzamide

This protocol is adapted from the procedure described by Monti (1930), which reports a high yield for this transformation[1].

Materials:

-

Benzamide

-

Formaldehyde solution (37% in water)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 eq), ethanol, and an aqueous solution of potassium carbonate.

-

To this stirred mixture, add an aqueous solution of formaldehyde (typically a slight excess, e.g., 1.1-1.5 eq).

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 20 hours, as described for a similar substrate) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the crystalline product by filtration.

-

Wash the collected solid with cold water to remove any remaining salts and unreacted formaldehyde.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified N-(hydroxymethyl)benzamide under vacuum.

Quantitative Data: N-Hydroxymethylation of Benzamides

| Starting Benzamide | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Benzamide | Formaldehyde | Not specified | Not specified | 84 | [1] |

| o-Benzoylbenzamide | Formaldehyde, K₂CO₃ | Ethanol/Water | 20 hours (reflux) | ~90 | |

| 4-Chloro-N-methylbenzamide | In vitro metabolic study | Not applicable | Not applicable | Not applicable | [2] |

| 4-t-Butyl-N-methylbenzamide | In vitro metabolic study | Not applicable | Not applicable | Not applicable | [2] |

Note: The yields for 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide are not provided as they were identified as metabolites in an in vitro study.

Experimental Workflow: N-Hydroxymethylation

Figure 1: General workflow for the N-hydroxymethylation of benzamide.

Introduction of a Hydroxymethyl Group to the Benzene Ring

Introducing a hydroxymethyl group to the aromatic ring of benzamide is a multi-step process. Two plausible synthetic routes are outlined below: formylation followed by reduction, and a Grignard reaction of a bromobenzamide.

Strategy 1: Formylation Followed by Reduction

This strategy involves the introduction of a formyl group (-CHO) onto the benzamide ring via an electrophilic aromatic substitution, followed by the reduction of the aldehyde to a primary alcohol.

The amide group is a deactivating, ortho-, para-directing group. Therefore, formylation will be challenging and will likely require forcing conditions. Several named reactions can be considered for this step, although their application to benzamide may result in low yields.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings. While generally not effective for deactivated rings, it may be attempted under harsh conditions.

-

Duff Reaction: This reaction uses hexamine in an acidic medium to achieve ortho-formylation of phenols. Its applicability to benzamide is not well-documented.

-

Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to ortho-formylate phenols. This method is unlikely to be effective for benzamide due to the deactivating nature of the amide group and the harsh basic conditions.

-

Ortho-Formylation with Paraformaldehyde and MgCl₂/Et₃N: This method has been shown to be effective for the ortho-formylation of phenols and could potentially be adapted for benzamide, although the amide group's acidity might interfere.

General Experimental Protocol (Hypothetical for Ortho-Formylation):

-

In a dry flask under an inert atmosphere, suspend anhydrous MgCl₂ and paraformaldehyde in a dry solvent like THF or acetonitrile.

-

Add triethylamine to the suspension and stir.

-

Add the benzamide to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and quench with dilute aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the resulting formylbenzamide by column chromatography.

The formyl group of the synthesized formylbenzamide can be selectively reduced to a hydroxymethyl group using standard reducing agents.

Experimental Protocol: Reduction of a Formylbenzamide with Sodium Borohydride:

-

Dissolve the formylbenzamide in a suitable protic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to obtain the crude hydroxymethylbenzamide.

-

Purify the product by recrystallization or column chromatography.

Strategy 2: Grignard Reaction of a Bromobenzamide

This approach involves the formation of a Grignard reagent from a bromobenzamide, which then reacts with formaldehyde to yield the hydroxymethylbenzamide. A key challenge in this route is the presence of the acidic N-H protons of the amide, which will react with the Grignard reagent. This can be addressed by using an excess of the Grignard reagent or by protecting the amide group.

Bromobenzamides can be synthesized from the corresponding bromobenzoic acids. For example, 4-bromobenzamide can be prepared from 4-bromobenzoic acid.

Experimental Protocol (Hypothetical for 4-(Hydroxymethyl)benzamide):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a small amount of a solution of 4-bromobenzamide in anhydrous THF to initiate the reaction. Once the reaction starts (indicated by heat and bubbling), add the remaining 4-bromobenzamide solution dropwise at a rate that maintains a gentle reflux. Due to the acidic amide protons, at least two equivalents of the Grignard reagent will be formed in situ (one reacting with the amide proton). Therefore, it is crucial to use an excess of both magnesium and the starting bromobenzamide relative to the formaldehyde.

-

Reaction with Formaldehyde: In a separate flask, place dry paraformaldehyde and heat it gently to depolymerize it into gaseous formaldehyde, which is then bubbled through the Grignard reagent solution under a nitrogen atmosphere. Alternatively, the Grignard reagent can be added to a slurry of dry paraformaldehyde in anhydrous THF at low temperature.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly quench it with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting 4-(hydroxymethyl)benzamide by column chromatography or recrystallization.

Logical Relationship of Synthetic Strategies for Ring Hydroxymethylation

Figure 2: Synthetic strategies for ring hydroxymethylation of benzamide.

Conclusion

The introduction of a hydroxymethyl group to a benzamide can be achieved through several synthetic routes. Direct N-hydroxymethylation with formaldehyde is a straightforward and often high-yielding one-step process. For the introduction of a hydroxymethyl group onto the aromatic ring, multi-step sequences are necessary. The choice between a formylation-reduction strategy and a Grignard-based approach will depend on the desired regioselectivity, the availability of starting materials, and the functional group tolerance of the substrate. The detailed protocols and comparative data provided in this guide are intended to aid researchers in the successful synthesis of hydroxymethylated benzamide derivatives for applications in drug discovery and development.

References

- 1. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to N-(hydroxymethyl)-4-nitrobenzamide in Advanced Drug Development

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical development, the strategic use of chemical intermediates is paramount to the successful synthesis of novel therapeutics. This technical guide delves into the core functionalities of N-(hydroxymethyl)-4-nitrobenzamide, a versatile intermediate poised to address challenges in drug delivery and formulation. Targeted at researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the generation of advanced prodrugs.

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a nitroaromatic compound characterized by the presence of a hydroxymethyl group attached to the amide nitrogen. This unique structural arrangement provides a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the para-nitro group influences the reactivity of the molecule, rendering the hydroxymethyl group susceptible to esterification. This property is particularly advantageous in the design of prodrugs for active pharmaceutical ingredients (APIs) containing amine functionalities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(hydroxymethyl)-4-nitrobenzamide is essential for its effective application in synthetic chemistry. The following table summarizes key quantitative data for this intermediate.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 196.16 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Melting Point | 145-150 °C | --INVALID-LINK-- |

| Solubility | Moderately soluble in polar organic solvents, limited water solubility | --INVALID-LINK-- |

| Infrared (IR) Absorption | ~1660 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch) | --INVALID-LINK-- |

Synthesis of N-(hydroxymethyl)-4-nitrobenzamide

The synthesis of N-(hydroxymethyl)-4-nitrobenzamide is typically achieved through the N-hydroxymethylation of 4-nitrobenzamide using formaldehyde. This reaction is often base-catalyzed and proceeds under mild conditions.

Experimental Protocol: Synthesis of N-(hydroxymethyl)-4-nitrobenzamide

This protocol is adapted from general procedures for the N-hydroxymethylation of amides.[1][2]

Materials:

-

4-nitrobenzamide

-

Formaldehyde (37% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, suspend 4-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water.

-

Add a catalytic amount of potassium carbonate to the suspension.[2]

-

To the stirred mixture, add an excess of a 37% aqueous formaldehyde solution (approximately 1.5-2.0 equivalents).[2]

-

Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, N-(hydroxymethyl)-4-nitrobenzamide, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold distilled water to remove any unreacted formaldehyde and salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(hydroxymethyl)-4-nitrobenzamide.

-

Dry the purified product under vacuum.

Expected Yield: 70-80% (Yields can vary based on reaction scale and purification efficiency).

Application as a Chemical Intermediate in Prodrug Synthesis

A primary application of N-(hydroxymethyl)-4-nitrobenzamide is its use as a linker in the formation of N-acyloxymethyl prodrugs.[3][4][5][6] This strategy is particularly effective for masking the amine functionality of a parent drug, which can improve its physicochemical properties, such as solubility and permeability, and can lead to a controlled release of the active drug.

The hydroxymethyl group of N-(hydroxymethyl)-4-nitrobenzamide can be esterified with the carboxylic acid group of a drug or a linker attached to the drug. The resulting N-acyloxymethyl-4-nitrobenzamide derivative can then be attached to an amine-containing API. Upon administration, the ester bond is designed to be cleaved by endogenous esterases, releasing the active drug.

Conceptual Application: Prodrug of Niclosamide

Niclosamide, an antihelminthic drug, has shown promise for other therapeutic applications but is limited by its poor water solubility.[7] A prodrug approach using N-(hydroxymethyl)-4-nitrobenzamide could potentially overcome this limitation. The secondary amine of niclosamide could be linked to the N-(hydroxymethyl)-4-nitrobenzamide moiety.

Experimental Protocol: Synthesis of an N-Acyloxymethyl Prodrug Moiety

This protocol outlines the esterification of N-(hydroxymethyl)-4-nitrobenzamide with a model carboxylic acid.

Materials:

-

N-(hydroxymethyl)-4-nitrobenzamide

-

A carboxylic acid (e.g., benzoic acid as a model)

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or another suitable anhydrous solvent

Procedure:

-

Dissolve N-(hydroxymethyl)-4-nitrobenzamide (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(acyloxymethyl)-4-nitrobenzamide.

Visualizing the Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations involving N-(hydroxymethyl)-4-nitrobenzamide.

Conclusion